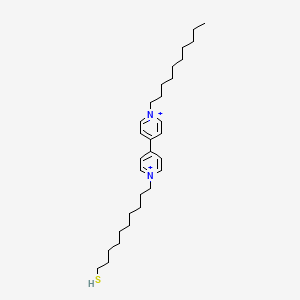
1-Decyl-1'-(10-sulfanyldecyl)-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with decyl and sulfanyldecyl substituents, making it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium typically involves a multi-step process. The initial step often includes the preparation of the bipyridinium core, followed by the introduction of decyl and sulfanyldecyl groups through nucleophilic substitution reactions. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine structure, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and solubility.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking with aromatic residues, while the decyl and sulfanyldecyl groups enhance membrane permeability. These interactions can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
Comparaison Avec Des Composés Similaires
Compared to other bipyridinium compounds, 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium stands out due to its unique substituents. Similar compounds include:
1-Decyl-4,4’-bipyridinium: Lacks the sulfanyldecyl group, resulting in different reactivity and applications.
1-(10-Sulfanyldecyl)-4,4’-bipyridinium: Lacks the decyl group, affecting its solubility and interaction with biological membranes.
The presence of both decyl and sulfanyldecyl groups in 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143007-76-5 |
|---|---|
Formule moléculaire |
C30H50N2S+2 |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
10-[4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decane-1-thiol |
InChI |
InChI=1S/C30H49N2S/c1-2-3-4-5-6-9-12-15-22-31-24-18-29(19-25-31)30-20-26-32(27-21-30)23-16-13-10-7-8-11-14-17-28-33/h18-21,24-27H,2-17,22-23,28H2,1H3/q+1/p+1 |
Clé InChI |
WJLVZKQYIUPGAF-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



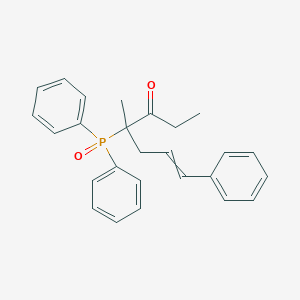
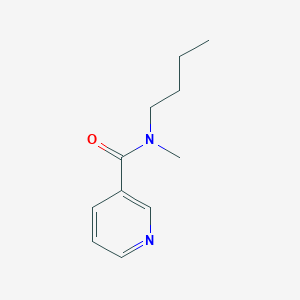
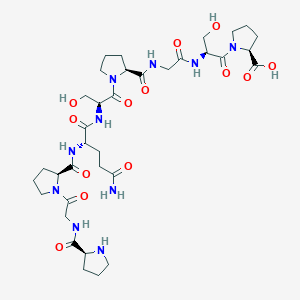
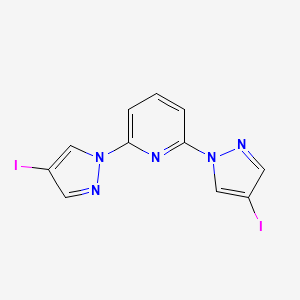
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)


![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)


![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
